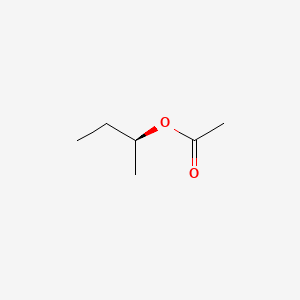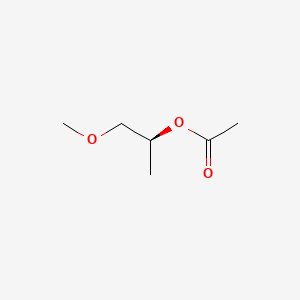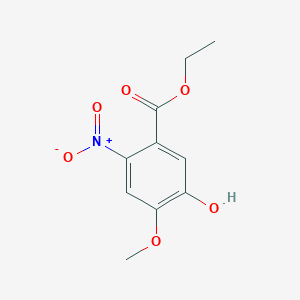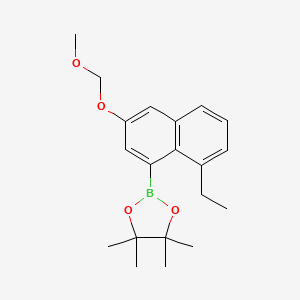
1-Vinyl-3-carboxymethylimidazolium bromide
Overview
Description
1-Vinyl-3-carboxymethylimidazolium bromide is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecularly Imprinted Polymers
1-Vinyl-3-carboxymethylimidazolium bromide has been used in creating molecularly imprinted polymers (MIPs) for selective separation of compounds. Fan et al. (2013) described a novel MIP using this specific ionic liquid as a functional monomer. It demonstrated good selectivity and high adsorption capacity in methanol-water media, particularly for synephrine, a compound found in certain fruits (Fan et al., 2013).
Polymerizability and Conductivity
Chunyan (2015) and Ya-me (2015) explored the synthesis and polymerization of 1-vinyl-3-carboxyethylimidazolium bromide, revealing its high polymerizability and conductivity. These properties make it a valuable material for developing polymers with specific electrical characteristics (Chunyan, 2015); (Ya-me, 2015).
Polymer-Supported Organocatalysts
Pinaud et al. (2011) synthesized poly(N-heterocyclic carbene)s using 1-vinyl-3-alkylimidazolium-type monomers for use in organocatalysis. These polymers showed promise in catalyzing various chemical reactions (Pinaud et al., 2011).
Chromatography and Separation Techniques
Jiang et al. (2021) developed a chromatographic stationary phase using 1-vinyl-3-octadecylimidazolium bromide for enhanced shape selectivity in liquid chromatography. This innovation provides superior separation performance for various compounds (Jiang et al., 2021).
Electrochemical Properties
Xiaoqia (2013) investigated the electrochemical properties of 1-vinyl-3-alkylimidazole bromide ionic liquids. These properties are essential for applications in fields like electrolytes and energy storage (Xiaoqia, 2013).
CO2 Fixation
Shi et al. (2013) utilized hydroxyl-functionalized poly(ionic liquids) synthesized from 1-vinyl-3-carboxyethylimidazolium bromide for efficient CO2 fixation into cyclic carbonates. This process has significant implications for carbon capture and storage technologies (Shi et al., 2013).
Paramagnetic Ionic Liquids
Tang et al. (2014) synthesized paramagnetic ionic liquids using 1-vinyl-3-alkylimidazolium VRIM+ cation, highlighting their unique physicochemical properties. Such materials have potential applications in magnetic resonance imaging and other technologies (Tang et al., 2014).
Properties
IUPAC Name |
2-(3-ethenylimidazol-1-ium-1-yl)acetic acid;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.BrH/c1-2-8-3-4-9(6-8)5-7(10)11;/h2-4,6H,1,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYLSBVXOHNSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C[N+](=C1)CC(=O)O.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl 4-[2-[(2S)-1-amino-5-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]-1-oxo-3H-isoindol-5-yl]piperazine-1-carboxylate](/img/structure/B8254412.png)

![tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate](/img/structure/B8254421.png)





